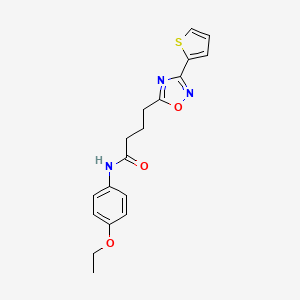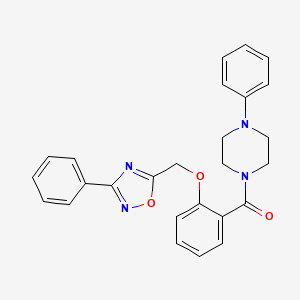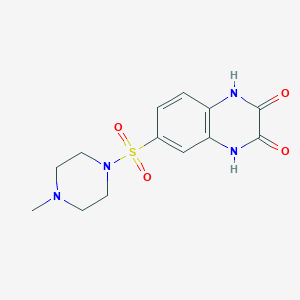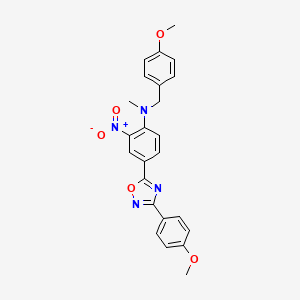
N-(4-ethoxyphenyl)-4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)butanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-ethoxyphenyl)-4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)butanamide, also known as ETTB, is a chemical compound that has gained attention for its potential use in scientific research. This compound belongs to the class of oxadiazole derivatives, which have been studied for their potential therapeutic applications.
作用机制
The mechanism of action of N-(4-ethoxyphenyl)-4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)butanamide involves its binding to the intracellular domain of voltage-gated sodium channels, which results in a decrease in the amplitude and frequency of action potentials. This effect is thought to be due to the inhibition of sodium influx into neurons, which is necessary for the depolarization of the membrane potential required for the generation of action potentials.
Biochemical and Physiological Effects:
N-(4-ethoxyphenyl)-4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)butanamide has been shown to have a number of biochemical and physiological effects in vitro and in vivo. In vitro studies have demonstrated that N-(4-ethoxyphenyl)-4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)butanamide can inhibit the activity of voltage-gated sodium channels in a dose-dependent manner. In vivo studies have shown that N-(4-ethoxyphenyl)-4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)butanamide can reduce the frequency and duration of seizures in animal models of epilepsy.
实验室实验的优点和局限性
One advantage of using N-(4-ethoxyphenyl)-4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)butanamide in lab experiments is its specificity for voltage-gated sodium channels, which allows for the selective inhibition of neuronal activity. However, one limitation of using N-(4-ethoxyphenyl)-4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)butanamide is its potential toxicity, which may limit its use in vivo.
未来方向
There are several future directions for the study of N-(4-ethoxyphenyl)-4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)butanamide. One direction is the development of more potent and selective analogs of N-(4-ethoxyphenyl)-4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)butanamide for use in scientific research and potential therapeutic applications. Another direction is the investigation of the role of voltage-gated sodium channels in neurological disorders, such as epilepsy and chronic pain, and the potential use of N-(4-ethoxyphenyl)-4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)butanamide and related compounds as treatments for these conditions. Additionally, the use of N-(4-ethoxyphenyl)-4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)butanamide in combination with other compounds, such as neurotransmitter modulators, may provide new insights into the mechanisms underlying neuronal function.
合成方法
The synthesis of N-(4-ethoxyphenyl)-4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)butanamide involves a multistep process that starts with the reaction of 4-ethoxyaniline with 2-bromoacetic acid to form 4-ethoxyphenylglycine. This intermediate is then reacted with thionyl chloride to form the corresponding acid chloride, which is further reacted with 3-amino-5-mercapto-1,2,4-oxadiazole to form N-(4-ethoxyphenyl)-4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)butanamide.
科学研究应用
N-(4-ethoxyphenyl)-4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)butanamide has been studied for its potential use in scientific research, particularly in the field of neuroscience. This compound has been shown to have an inhibitory effect on the activity of voltage-gated sodium channels, which are involved in the generation and propagation of action potentials in neurons. This makes N-(4-ethoxyphenyl)-4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)butanamide a potential tool for studying the role of sodium channels in neuronal function and for developing new treatments for neurological disorders.
属性
IUPAC Name |
N-(4-ethoxyphenyl)-4-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O3S/c1-2-23-14-10-8-13(9-11-14)19-16(22)6-3-7-17-20-18(21-24-17)15-5-4-12-25-15/h4-5,8-12H,2-3,6-7H2,1H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGNIHGRLCDPFRS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CCCC2=NC(=NO2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-ethoxyphenyl)-4-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]butanamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。










![N-[4-(benzyloxy)phenyl]-2-{N-[(4-bromophenyl)methyl]benzenesulfonamido}acetamide](/img/structure/B7715234.png)


![N-(2-chlorophenyl)-3-(2,5-dimethoxyphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7715262.png)
![N-(1-ethyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-methylbenzamide](/img/structure/B7715269.png)